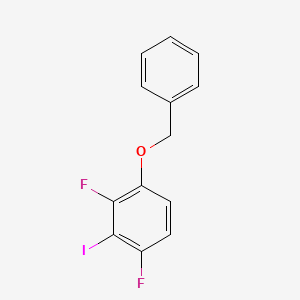

1-(Benzyloxy)-2,4-difluoro-3-iodobenzene

説明

1-(Benzyloxy)-2,4-difluoro-3-iodobenzene (C₁₃H₉F₂IO) is a halogenated aromatic compound characterized by a benzyloxy group at position 1, fluorine atoms at positions 2 and 4, and an iodine substituent at position 3 on the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electrophilic iodine atom, which facilitates substitution reactions. Its structural features—a bulky benzyloxy group and electron-withdrawing halogens—impart unique steric and electronic properties, making it valuable in pharmaceutical and materials chemistry .

特性

分子式 |

C13H9F2IO |

|---|---|

分子量 |

346.11 g/mol |

IUPAC名 |

1,3-difluoro-2-iodo-4-phenylmethoxybenzene |

InChI |

InChI=1S/C13H9F2IO/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChIキー |

ZWFKOGLYELCGLR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)I)F |

製品の起源 |

United States |

準備方法

The synthesis of 1-(Benzyloxy)-2,4-difluoro-3-iodobenzene typically involves multiple steps, including halogenation, protection, and substitution reactions. One common synthetic route starts with the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions. The reaction conditions often involve the use of solvents and ligands to optimize yield and purity . Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.

化学反応の分析

1-(Benzyloxy)-2,4-difluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydrogen or alkyl groups.

Substitution: The iodo group in this compound is highly reactive and can be substituted with other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

科学的研究の応用

1-(Benzyloxy)-2,4-difluoro-3-iodobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

作用機序

The mechanism of action of 1-(Benzyloxy)-2,4-difluoro-3-iodobenzene involves its interaction with molecular targets through various pathways. The iodo group can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to produce desired products . The benzyloxy group can enhance the compound’s stability and reactivity by providing steric hindrance and electronic effects.

類似化合物との比較

Substituent Variations and Molecular Properties

The table below compares 1-(Benzyloxy)-2,4-difluoro-3-iodobenzene with key analogs:

| Compound | CAS No. | Molecular Formula | Molecular Weight | Substituents | Key Applications |

|---|---|---|---|---|---|

| 1-(Benzyloxy)-2,4-difluoro-3-iodobenzene | Not Provided | C₁₃H₉F₂IO | 354.12 g/mol | 1-BnO, 2-F, 4-F, 3-I | Cross-coupling reactions, drug synthesis |

| 1-(Benzyloxy)-3-iodobenzene | 107623-21-2 | C₁₃H₁₁IO | 310.13 g/mol | 1-BnO, 3-I | Intermediate in antiproliferative agents |

| 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene | Not Provided | C₁₃H₉BrFIO | 414.03 g/mol | 1-BnO, 4-Br, 2-F, 3-I | Halogen exchange reactions |

| 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | 129464-01-3 | C₁₃H₁₀FNO₃ | 247.22 g/mol | 2-BnO, 4-F, 1-NO₂ | Nitration/functionalization studies |

| 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid | 1629971-64-7 | C₁₁H₁₃BF₂O₃ | 256.03 g/mol | 3-CyclopentylO, 2-F, 4-F, B(OH)₂ | Suzuki-Miyaura coupling |

Key Differences and Implications

Halogen Diversity: The iodine atom in 1-(Benzyloxy)-2,4-difluoro-3-iodobenzene enhances its reactivity in metal-catalyzed cross-coupling reactions compared to bromine or chlorine analogs (e.g., 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene) . Fluorine atoms at positions 2 and 4 increase electron-withdrawing effects, stabilizing negative charges during nucleophilic substitutions, unlike non-fluorinated analogs like 1-(Benzyloxy)-3-iodobenzene .

Steric Effects :

- The benzyloxy group imposes steric hindrance, which can slow reaction kinetics but improve regioselectivity in arylations. This contrasts with smaller substituents (e.g., cyclopentyloxy in 3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid), which offer less hindrance .

Functional Group Compatibility :

- Nitro-substituted analogs (e.g., 2-(Benzyloxy)-4-fluoro-1-nitrobenzene) are prone to reduction reactions, whereas iodine-containing derivatives are more suited for halogen-retentive transformations .

Research Findings and Challenges

- Stability Issues: Iodoaromatics may undergo light-induced degradation, necessitating dark storage conditions, as noted for 1-(Benzyloxy)-3-iodobenzene .

- Yield Optimization : Grignard reactions with iodo-substituted benzenes often produce byproducts (e.g., 1-(4-(benzyloxy)-3-methoxyphenyl)pentan-1-ol), requiring careful purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。